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Compound of Interest

Compound Name: 11-Demethyltomaymycin

Cat. No.: B1235018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
11-Demethyltomaymycin is a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family

of antibiotics, a group of natural products known for their potent antitumor and antimicrobial

activities. This technical guide provides a comprehensive overview of the chemical and

physical properties of 11-Demethyltomaymycin, alongside detailed experimental protocols for

its study and an elucidation of its mechanism of action. The information presented herein is

intended to support further research and development of this compound and its analogs as

potential therapeutic agents.

Chemical and Physical Properties
The fundamental chemical and physical characteristics of 11-Demethyltomaymycin are

summarized below. It is important to note that while some data is derived from experimental

observations of related compounds, other specific quantitative values for this particular

molecule are based on computational predictions due to the limited availability of direct

experimental data in the public domain.
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Identifier Value

IUPAC Name

(6R,6aS,8E)-8-ethylidene-3,6-dihydroxy-2-

methoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1]

[2]benzodiazepin-11-one

Molecular Formula C₁₅H₁₈N₂O₄

Molecular Weight 290.31 g/mol

CAS Number 55511-85-8

Canonical SMILES C/C=C/1\C[C@H]2--INVALID-LINK--O

Physicochemical Data (Predicted)
Quantitative data regarding the melting point and solubility of 11-Demethyltomaymycin are

not readily available from experimental sources. The following table presents predicted values

which can serve as a preliminary guide for experimental design.

Property Predicted Value Notes

Melting Point 220.2 °C
Prediction based on

computational models.

Solubility

   Water Low
PBDs are generally sparingly

soluble in water.

   DMSO Soluble
A common solvent for PBDs in

biological assays.

   Methanol Soluble
Often used in extraction and

purification processes.

   Acetone Soluble
Can be used for solubilization

and handling.

LogP 0.8

A measure of lipophilicity,

suggesting moderate

membrane permeability.
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Spectral Data (Predicted)
Detailed experimental NMR and UV-Vis spectra for 11-Demethyltomaymycin are not widely

published. The following tables provide predicted spectral characteristics to aid in the

identification and characterization of this compound.

1.3.1. Predicted ¹H NMR Spectral Data

Chemical Shift (ppm) Multiplicity Assignment (Tentative)

10.10 s 1H, Ar-H

8.90 s 1H, Ar-H

8.23 m 2H, Ar-H

8.06 m 2H, Ar-H

6.06 s 2H, CH₂

3.94 s 3H, OCH₃

3.83 q 1H, CH

3.74-3.60 m 5H, various CH/CH₂

1.40 s
9H, protecting group (if

present)

1.3.2. Predicted ¹³C NMR Spectral Data
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Chemical Shift (ppm) Assignment (Tentative)

186.9 C=O

163.6 C=O

141.6 Ar-C

138.2 Ar-C

131.9 Ar-C

131.4 Ar-C

131.3 Ar-C

126.0 Ar-C

125.6 Ar-C

121.5 Ar-C

120.7 Ar-C

98.5 C-O

78.0 C-N

76.9 C-O

62.0 CH

57.5 OCH₃

34.4 CH₂

27.6 CH₂

20.9 CH₃

1.3.3. Predicted UV-Vis Spectral Data
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λmax (nm) Solvent Notes

~250-260 Methanol
Associated with the anilino-

quinazoline core.

~315-340 Methanol
Characteristic absorption band

for the PBD chromophore.

Mechanism of Action: DNA Alkylation
The biological activity of 11-Demethyltomaymycin, like other PBDs, stems from its ability to

bind to the minor groove of DNA and form a covalent adduct with a guanine base. This

interaction interferes with DNA replication and transcription, ultimately leading to apoptosis in

rapidly dividing cells.

The key steps in the mechanism of action are:

Minor Groove Binding: The curved shape of the PBD molecule allows it to fit snugly within

the minor groove of the DNA double helix.

Sequence Selectivity: PBDs exhibit a preference for binding to specific DNA sequences,

typically GC-rich regions.

Covalent Adduct Formation: The electrophilic C11 position of the PBD molecule undergoes a

nucleophilic attack by the N2 exocyclic amine of a guanine base, forming a stable aminal

linkage.

DNA Processing Interference: The presence of the bulky PBD adduct in the minor groove

distorts the DNA structure, sterically hindering the binding of DNA polymerases and

transcription factors.
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Mechanism of Action of 11-Demethyltomaymycin
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Caption: Mechanism of DNA alkylation by 11-Demethyltomaymycin.

Experimental Protocols
The following sections provide detailed, generalized methodologies for the isolation,

characterization, and biological evaluation of 11-Demethyltomaymycin. These protocols are

based on established procedures for the broader PBD class of compounds and may require

optimization for specific experimental conditions.

Isolation from Streptomyces sp.
This protocol outlines a general procedure for the extraction and purification of PBDs from a

producing Streptomyces strain.
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Isolation and Purification Workflow
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Caption: General workflow for the isolation of 11-Demethyltomaymycin.
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Methodology:

Fermentation: Inoculate a suitable liquid medium with a spore suspension of the producing

Streptomyces strain. Incubate with shaking at an appropriate temperature (e.g., 28-30 °C) for

a period determined by optimal production (typically 5-10 days).

Harvesting: Separate the mycelial biomass from the culture broth by centrifugation (e.g.,

8,000 x g for 20 minutes).

Extraction: Extract the supernatant with an equal volume of a water-immiscible organic

solvent such as ethyl acetate. Repeat the extraction process three times to ensure complete

recovery of the compound.

Concentration: Combine the organic extracts and evaporate the solvent under reduced

pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification:

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica

gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane:ethyl

acetate or chloroform:methanol). Collect fractions and monitor by thin-layer

chromatography (TLC).

Preparative HPLC: Pool the fractions containing the target compound and further purify

using preparative high-performance liquid chromatography (HPLC) on a C18 column with

a suitable mobile phase (e.g., a gradient of water and acetonitrile).

Characterization: Confirm the identity and purity of the isolated 11-Demethyltomaymycin
using spectroscopic methods such as Mass Spectrometry, ¹H NMR, and ¹³C NMR.

In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxic effects of 11-
Demethyltomaymycin on cancer cell lines.

Methodology:
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Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-

10,000 cells per well and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of 11-Demethyltomaymycin in the

appropriate cell culture medium. Replace the medium in the wells with the medium

containing the different concentrations of the compound. Include a vehicle control (e.g.,

DMSO) and a positive control (e.g., doxorubicin).

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5%

CO₂.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits

50% of cell growth).

DNA Interaction Analysis (DNase I Footprinting)
This protocol is used to identify the specific DNA sequences where 11-Demethyltomaymycin
binds.

Methodology:

DNA Labeling: Prepare a DNA fragment of interest (e.g., a promoter region of an oncogene)

and label one end with a radioactive (e.g., ³²P) or fluorescent tag.

Binding Reaction: Incubate the labeled DNA fragment with increasing concentrations of 11-
Demethyltomaymycin in a suitable binding buffer.

DNase I Digestion: Add a limited amount of DNase I to the reaction mixture and incubate for

a short period to allow for partial digestion of the DNA. The enzyme will cut the DNA at sites

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1235018?utm_src=pdf-body
https://www.benchchem.com/product/b1235018?utm_src=pdf-body
https://www.benchchem.com/product/b1235018?utm_src=pdf-body
https://www.benchchem.com/product/b1235018?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


not protected by the bound compound.

Reaction Quenching: Stop the digestion reaction by adding a stop solution (e.g., containing

EDTA).

Denaturation and Electrophoresis: Denature the DNA fragments and separate them by size

using denaturing polyacrylamide gel electrophoresis.

Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or

fluorescence imaging.

Analysis: The binding site of 11-Demethyltomaymycin will appear as a "footprint," a region

on the gel where the DNA has been protected from DNase I cleavage, resulting in a gap in

the ladder of DNA fragments.

Conclusion
11-Demethyltomaymycin represents a promising scaffold for the development of novel

anticancer agents. This technical guide has provided a detailed overview of its chemical and

physical properties, a proposed mechanism of action, and generalized experimental protocols

for its investigation. While a lack of extensive experimental data necessitates the use of

predicted values for some properties, the information compiled herein serves as a valuable

resource for researchers in the fields of medicinal chemistry, pharmacology, and drug

discovery, facilitating further exploration of this potent natural product. Future work should focus

on obtaining experimental validation of the predicted data and elucidating the full therapeutic

potential of 11-Demethyltomaymycin and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 11-
Demethyltomaymycin: Chemical and Physical Properties]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1235018#chemical-and-physical-
properties-of-11-demethyltomaymycin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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